REACTION_CXSMILES
|
[CH2:1]1[O:18][CH:4]([C:5]2[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[C:7]([O:14][CH3:15])[C:6]=2[O:16][CH3:17])[O:3][CH2:2]1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[Pt]=O>[CH2:2]1[O:3][CH:4]([C:5]2[C:6]([O:16][CH3:17])=[C:7]([O:14][CH3:15])[CH:8]=[CH:9][C:10]=2[NH2:11])[O:18][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C1COC(C2=C(C(=CC=C2[N+](=O)[O-])OC)OC)O1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
after filtering off the catalyst
|
Type
|
CUSTOM
|
Details
|
to give a pale brown oil
|
Type
|
CUSTOM
|
Details
|
After crystallization from n-hexane
|
Type
|
CUSTOM
|
Details
|
the product is obtained as a tan solid
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1COC(C2=C(C=CC(=C2OC)OC)N)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |